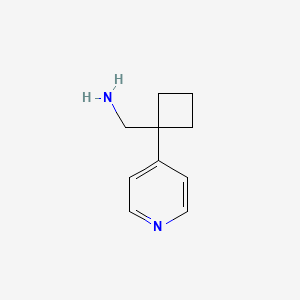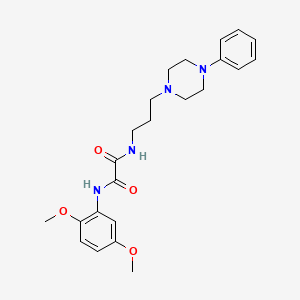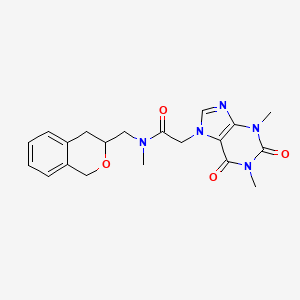
3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione, also known as MRS2179, is a purinergic receptor antagonist. It has been extensively studied for its potential applications in various scientific research fields due to its unique chemical structure and pharmacological properties.
Aplicaciones Científicas De Investigación
Preclinical Pharmacology and Pharmacokinetics
A study on CERC-301, a compound with a different structure but relevant due to its pharmacological properties, highlights its application in developing treatments for major depressive disorder. CERC-301 is an N-methyl-D-aspartate (NMDA) receptor subunit 2B (GluN2B) antagonist, demonstrating high-binding affinity specific to GluN2B with promising pharmacodynamic and pharmacokinetic properties. It has shown efficacy in preclinical models and provided a basis for clinical trials in humans to determine safe and effective doses. The study outlines the compound's ability to influence neurological pathways relevant to depression treatment, underscoring the potential of chemical compounds in psychiatric disorder therapeutics (Garner et al., 2015).
Urinary Excretion and Metabolism
Research on the urinary excretion of amines in normal children provides insights into the metabolism and excretion of small molecule compounds, which is critical for understanding the pharmacokinetics of therapeutic agents. While the study focuses on the excretion profiles of various amines, it highlights the importance of studying excretion patterns for the development of drugs, including those with complex structures like "3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione." Understanding how compounds are metabolized and excreted can inform dosing, safety, and efficacy (Perry et al., 1962).
Neuroprotective Applications
Another study explored the neurotoxic effects of MPTP, a compound structurally distinct but relevant for its neurological implications. This research is crucial for understanding how chemical structures can impact neurological pathways and potentially lead to neurodegenerative diseases. Such studies pave the way for the development of neuroprotective agents, suggesting that compounds like "3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione" could be researched for their potential neuroprotective effects (Langston et al., 1983).
Propiedades
IUPAC Name |
3-methyl-7-[(4-methylphenyl)methyl]-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O2/c1-13-6-8-14(9-7-13)12-24-15-16(22(2)19(26)21-17(15)25)20-18(24)23-10-4-3-5-11-23/h6-9H,3-5,10-12H2,1-2H3,(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXVGEWTYKCBBDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=C(N=C2N4CCCCC4)N(C(=O)NC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-7-(4-methylbenzyl)-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-([1,1'-Biphenyl]-2-yloxy)-3-(azepan-1-yl)propan-2-ol hydrochloride](/img/structure/B2513534.png)



![5-[1-(5-Bromofuran-2-carbonyl)-4-fluoropyrrolidin-2-yl]-3-methyl-1,2,4-oxadiazole](/img/structure/B2513541.png)
![2-chloro-6-fluoro-N-[(4-phenyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]benzamide](/img/structure/B2513542.png)
![N-(2-chloro-5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}phenyl)-2-methoxybenzamide](/img/structure/B2513543.png)
![Ethyl (4-(2-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)-2-oxoethyl)thiazol-2-yl)carbamate](/img/structure/B2513544.png)
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)furan-2-carboxamide hydrochloride](/img/structure/B2513545.png)


![(6,6-Dimethyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)methanamine](/img/structure/B2513553.png)
![ethyl 2-(2-(benzofuro[3,2-d]pyrimidin-4-ylthio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2513556.png)